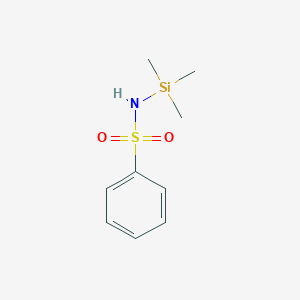

Benzenesulfonamide, N-trimethylsilyl-

Description

Benzenesulfonamide derivatives are a class of organosulfur compounds characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring. The N-trimethylsilyl (TMS) variant, Benzenesulfonamide, N-trimethylsilyl-, introduces a silicon-containing substituent, which modifies the compound's electronic and steric properties. This substitution enhances volatility and stability, making it valuable in synthetic chemistry and drug design .

Properties

CAS No. |

17865-14-4 |

|---|---|

Molecular Formula |

C9H15NO2SSi |

Molecular Weight |

229.37 g/mol |

IUPAC Name |

N-trimethylsilylbenzenesulfonamide |

InChI |

InChI=1S/C9H15NO2SSi/c1-14(2,3)10-13(11,12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |

InChI Key |

UJXZOGCYFWARKH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)NS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

Benzenesulfonamide derivatives differ primarily in their substituents, which influence reactivity, lipophilicity, and bioactivity. Key examples include:

Key Observations :

Lipophilicity and Physicochemical Properties

Lipophilicity (logP) is a critical parameter for drug-likeness. Benzenesulfonamide derivatives exhibit a wide range depending on substituents:

Example :

Preparation Methods

Silylation Using N,O-Bis(trimethylsilyl) Acetamide

The reaction of benzenesulfonamide with N,O-bis(trimethylsilyl) acetamide (BSA) offers a high-yielding route to N-trimethylsilyl benzenesulfonamide. This method, adapted from the synthesis of N-methyl-N-trimethylsilyl trifluoroacetamide , avoids corrosive reactants and eliminates filtration steps. The reaction proceeds via nucleophilic substitution, where the silyl group from BSA transfers to the sulfonamide nitrogen.

Key parameters include:

-

Temperature : Heating at 40–130°C accelerates the reaction, with optimal yields achieved at 80–100°C .

-

Molar Ratio : A 1:1 to 1.3:1 ratio of BSA to benzenesulfonamide ensures complete silylation while minimizing excess reagent costs .

-

Solvent : Hydrocarbons like benzene or hexane are optional, as the reaction proceeds efficiently under neat conditions .

Post-reaction distillation under reduced pressure (40 mmHg) isolates the product with >90% purity. This method’s advantages include scalability and the absence of corrosive by-products, though the cost of BSA remains a limiting factor for industrial applications .

Direct Silylation with Trimethylchlorosilane

An alternative approach involves the reaction of benzenesulfonamide with trimethylchlorosilane (TMCS) in the presence of a tertiary amine base. This method, inspired by the synthesis of N,O-bis(trimethylsilyl) acetamide , proceeds via dehydrochlorination:

Catalytic System :

-

Dimethylaniline (0.1–0.5 wt%) and imidazole (0.08–0.6 wt%) synergistically enhance reaction rates by activating TMCS .

-

Solvent : Dichloromethane or 1,2-dichloroethane (DCE) stabilizes intermediates and improves mixing .

The reaction achieves 91–94% yield under reflux conditions (80–100°C) for 3–4 hours. However, filtration of amine hydrochloride by-products and handling moisture-sensitive reagents pose operational challenges .

Base-Mediated Coupling Reactions with Sulfonyl Azides

Recent advancements in sulfonamide synthesis leverage benzenesulfonyl azides as sulfonyl donors. In a one-pot tandem protocol , benzenesulfonyl azides react with carboxylic acids or amines in the presence of 1,8-diazabicycloundec-7-ene (DBU) and DCE:

Reaction Conditions :

-

Base : DBU (1.0 equiv) facilitates proton transfer and silylation .

-

Temperature : Room temperature to 60°C, depending on substrate reactivity .

-

Functional Group Tolerance : Electron-donating groups (e.g., methyl, methoxy) enhance yields (84–88%), while electron-withdrawing groups (e.g., CF) slightly reduce efficiency (78–83%) .

This method is atom-economical and avoids hazardous reagents, though it requires precise control over azide stoichiometry to prevent side reactions.

Catalytic Methods and Optimization

The integration of dual catalysts, as demonstrated in the synthesis of N,O-bis(trimethylsilyl) acetamide , provides a framework for optimizing N-trimethylsilyl benzenesulfonamide production. Key innovations include:

Catalyst Pairing :

-

Dimethylaniline (0.1–0.5 wt%) and imidazole (0.08–0.6 wt%) reduce reaction time and improve selectivity .

-

Solvent Effects : Polar aprotic solvents like DCE enhance catalyst activity and intermediate stability .

Process Optimization :

-

Distillation : Fractional distillation under reduced pressure (40–60 mmHg) isolates the product with 99.5–99.6% purity .

-

Yield Enhancement : Excess TMCS (3.77–4.03:1 molar ratio to substrate) drives the reaction to completion, achieving 91–94% single-pass yields .

Comparative Analysis of Preparation Methods

Q & A

Q. What are the common synthetic routes for preparing N-silylated benzenesulfonamide derivatives?

N-silylated benzenesulfonamides are typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : React benzenesulfonyl chloride with a silylated amine (e.g., trimethylsilylamine) in the presence of a base like triethylamine to form the sulfonamide bond.

- Step 2 : Purify the product using column chromatography or recrystallization .

- Alternative Method : Use click chemistry for hybrid derivatives, as demonstrated in the synthesis of benzenesulfonamide-1,2,3-triazole hybrids using copper-catalyzed azide-alkyne cycloaddition .

Key Considerations : Reaction solvent (e.g., dichloromethane) and temperature control (room temperature vs. reflux) significantly impact yield and purity.

Q. How can spectroscopic techniques characterize N-trimethylsilyl-benzenesulfonamide?

- NMR : H and C NMR confirm the presence of the trimethylsilyl group (sharp singlet at ~0.1–0.3 ppm for Si–CH) and sulfonamide protons (broad peaks at ~6–8 ppm).

- FT-IR : Look for S=O stretching (~1350 cm) and Si–C bonds (~1250 cm).

- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H] ion) .

Data Contradictions : Discrepancies in peak splitting (NMR) may arise from rotational barriers in the sulfonamide group .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of N-silylated benzenesulfonamides?

Methodology :

- Descriptor Selection : Use topological indices (e.g., Wiener index) and hydrophobicity parameters (logP) to model interactions with targets like carbonic anhydrase.

- Validation : Compare in silico predictions with in vitro assays (e.g., enzyme inhibition IC).

- Case Study : A QSAR study on benzenesulfonamide inhibitors demonstrated that electron-withdrawing substituents enhance binding to zinc-containing enzymes .

Limitations : Models may fail to account for dynamic protein-ligand interactions, necessitating molecular dynamics simulations .

Q. What experimental designs are optimal for studying the cardiovascular effects of benzenesulfonamide derivatives?

Example Protocol :

- Model : Isolated rat heart perfused with Krebs-Henseleit solution.

- Groups :

| Group | Treatment | Dose |

|---|---|---|

| I | Control (Krebs solution) | – |

| II | N-trimethylsilyl-derivative | 0.001 nM |

- Metrics : Coronary resistance, perfusion pressure, and calcium channel modulation .

Data Interpretation : Contradictions may arise from species-specific responses or solvent effects (e.g., DMSO vs. aqueous buffers).

Q. How do catalytic systems enhance the synthesis of benzenesulfonamide derivatives?

Advanced Catalysis :

- Nanohybrid Catalysts : Magnetically retrievable CoFe@rGO nanohybrids improve aziridine ring-opening reactions, achieving >90% yield for sulfonamide derivatives under mild conditions .

- Mechanism : The catalyst stabilizes transition states via π-π interactions and facilitates easy separation, reducing waste .

Comparison : Homogeneous catalysts (e.g., CuSO) offer lower recyclability but higher reaction rates .

Methodological Challenges and Contradictions

Q. Why do benzenesulfonamide derivatives exhibit variable antimicrobial activity across studies?

- pH Dependency : Activity against fungal cytochrome P-450 enzymes (e.g., sterol C-14 α-demethylase) is pH-sensitive, with optimal inhibition at pH 7.4 .

- Structural Factors : Silyl groups may reduce solubility in aqueous media, lowering bioavailability despite in vitro potency .

Resolution : Use logD (pH-adjusted logP) to correlate hydrophobicity with activity and optimize formulations (e.g., PEGylation) .

Q. What strategies address contradictions in reported enzyme inhibition mechanisms?

- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to distinguish between competitive and non-competitive inhibition.

- Crystallography : Resolve X-ray structures of benzenesulfonamide-enzyme complexes (e.g., carbonic anhydrase) to identify binding motifs.

- Case Study : A derivative with a phenylureido moiety showed dual binding modes, explaining divergent IC values in kinetic assays .

Key Takeaways

- Synthesis : Prioritize catalytic methods (e.g., nanohybrids) for eco-friendly scaling.

- Characterization : Combine spectroscopic and computational tools for structural elucidation.

- Biological Studies : Address pH and solubility variables to reconcile in vitro/in vivo discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.